cyclononanamine hydrochloride
CAS No.: 60662-43-3
Cat. No.: VC11584231
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60662-43-3 |
|---|---|
| Molecular Formula | C9H20ClN |
| Molecular Weight | 177.71 g/mol |
| IUPAC Name | cyclononanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H19N.ClH/c10-9-7-5-3-1-2-4-6-8-9;/h9H,1-8,10H2;1H |
| Standard InChI Key | MFQVEHRTQJGEFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCCC(CCC1)N.Cl |
Introduction
Chemical Identity and Structural Features
Structural Characterization
The amine precursor, cyclononanamine, adopts a puckered cycloalkane conformation, as inferred from analogous medium-ring cycloalkanes. Protonation at the nitrogen atom introduces ionic character, significantly altering solubility and crystallinity. Key spectral identifiers include:
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SMILES:
C1CCCCC(CCC1)N.Cl(derived from cyclononanamine’s SMILESC1CCCCC(CCC1)Nwith HCl addition) -
InChIKey:
APXZYWJATMOMHR-UHFFFAOYSA-N(parent amine) modified by hydrochloride formation.
Table 1: Comparative Properties of Cyclononanamine and Its Hydrochloride
| Property | Cyclononanamine | Cyclononanamine Hydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₉N | C₉H₂₀ClN |
| Molecular Weight (g/mol) | 141.25 | 177.71 |
| XLogP3 | 1.9 | ~0.5 (estimated) |
| Hydrogen Bond Donors | 1 | 2 (amine-H⁺ and HCl) |
Synthesis and Purification Strategies
General Synthesis Protocol
Cyclononanamine hydrochloride is synthesized via direct acid-base reaction between cyclononanamine and hydrochloric acid:
The reaction typically proceeds in anhydrous diethyl ether or ethanol under controlled conditions to avoid over-acidification. Post-synthesis, the hydrochloride salt is purified through recrystallization from hot ethanol or acetone, yielding a hygroscopic white solid .
Analytical Confirmation
Purified batches are validated using:
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Melting Point Analysis: Expected range 180–190°C (decomposition), consistent with aliphatic amine hydrochlorides .
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FT-IR Spectroscopy: N–H stretching vibrations at ~2500–3000 cm⁻¹ (broad, HCl-associated) and C–N stretches at 1250–1350 cm⁻¹ .
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¹H NMR: Cycloalkane protons resonate at δ 1.2–1.8 ppm, while the ammonium proton appears as a broad singlet near δ 8.5–9.5 ppm .
Physicochemical Properties and Stability
Solubility and Partitioning
The hydrochloride salt exhibits markedly improved aqueous solubility (>100 mg/mL) compared to the free amine (<10 mg/mL) . In organic solvents:
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Ethanol: ~50 mg/mL
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Chloroform: <5 mg/mL
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Diethyl Ether: Insoluble
The estimated XLogP3 of ~0.5 reflects increased polarity due to ionic character, enhancing bioavailability in hydrophilic matrices .
Thermal and Oxidative Stability
Cyclononanamine hydrochloride decomposes above 190°C without melting, as typical for hydrochloride salts. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccators. Oxidative susceptibility is moderate, necessitating argon or nitrogen atmospheres for long-term storage .
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